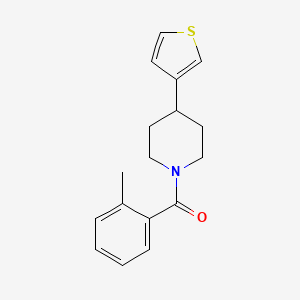

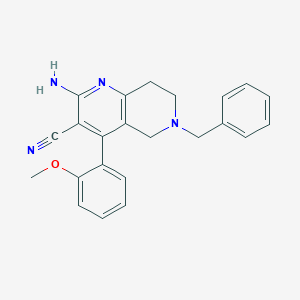

![molecular formula C23H15BrClNO3 B2779614 N-[5-溴-2-(4-氯苯甲酰)-1-苯并噻吩-3-基]-2-甲基苯甲酰胺 CAS No. 923172-62-7](/img/structure/B2779614.png)

N-[5-溴-2-(4-氯苯甲酰)-1-苯并噻吩-3-基]-2-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves several steps, including bromination, chlorination, and amide formation. Starting from commercially available precursors, the process typically proceeds through a series of chemical reactions to yield the final product. Detailed synthetic routes can be found in relevant literature .

Physical And Chemical Properties Analysis

科学研究应用

合成与表征

合成工艺:N-[5-溴-2-(4-氯苯甲酰)-1-苯并呋喃-3-基]-2-甲基苯甲酰胺通过多步合成,涉及消除、还原和溴化等反应,从 1-氯-4-(氯甲基)苯和 5-溴-2-羟基苯甲醛等化合物开始 (Bi, 2015)。

表征技术:合成的化合物使用 1H NMR、13C NMR 和 MS 等技术进行表征,确保其结构完整性和纯度 (Bi, 2015)。

生物活性

抗菌特性:某些苯并呋喃衍生物,如上述衍生物,已被研究其对各种细菌菌株的抗菌活性。这表明有望开发新的抗菌剂 (Sanjeeva 等,2021)。

抗结核活性:苯并呋喃化合物已因其抗结核特性而受到研究,显示出在该疾病的新疗法开发中很有前景 (Thorat 等,2016)。

抗惊厥剂:研究探索了苯并呋喃-乙酰胺衍生物作为潜在抗惊厥剂的用途,显示出在小鼠最大电休克诱发癫痫等模型中的疗效 (Shakya 等,2016)。

癌症治疗:苯并呋喃衍生物的研究包括探索其作为癌症治疗剂的潜力。一些研究表明,某些苯并呋喃化合物可以诱导细胞死亡并抑制癌细胞生长 (Theoclitou 等,2011)。

作用机制

Target of Action

The compound N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2, or Sodium-Glucose Transporter 2, is a protein that facilitates glucose reabsorption in the kidney. Inhibitors of SGLT2 are used in the treatment of type 2 diabetes .

Mode of Action

This blockage prevents the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels .

Biochemical Pathways

The compound is part of the biochemical pathway involved in the synthesis of SGLT2 inhibitors. These inhibitors affect the renal glucose reabsorption pathway. By inhibiting SGLT2, they prevent glucose reabsorption in the proximal tubule of the kidney, leading to excretion of glucose in the urine and a subsequent decrease in blood glucose levels .

Result of Action

The result of the action of the final SGLT2 inhibitor would be a decrease in blood glucose levels. This is beneficial for the management of type 2 diabetes, as it helps to control hyperglycemia, a key symptom of the disease .

属性

IUPAC Name |

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrClNO3/c1-13-4-2-3-5-17(13)23(28)26-20-18-12-15(24)8-11-19(18)29-22(20)21(27)14-6-9-16(25)10-7-14/h2-12H,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVOYXCSFDRONS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2779532.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide](/img/structure/B2779533.png)

![4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid](/img/structure/B2779537.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2779538.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2779540.png)

![(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2779549.png)

![Tert-butyl 5-[3-(prop-2-enoylamino)propanoylamino]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B2779550.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(4-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2779551.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2779553.png)